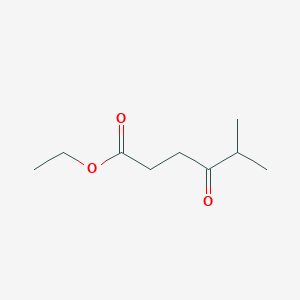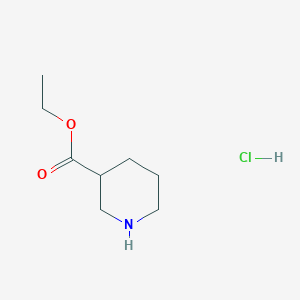
2,3,3,4,4,4-六氟-1-丁烯
描述
2,3,3,4,4,4-Hexafluoro-1-butene is a fluorinated olefin with the molecular formula C₄H₂F₆. This compound is known for its unique chemical properties, including high thermal stability and low reactivity under standard conditions. It is often used in various industrial applications due to its favorable characteristics.
科学研究应用
2,3,3,4,4,4-Hexafluoro-1-butene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities and interactions.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-performance materials, including polymers and coatings.
作用机制
Target of Action
2,3,3,4,4,4-Hexafluoro-1-butene, also known as R-1336mzz(E), is primarily used as a refrigerant . Its primary targets are the systems where cooling is required, such as air conditioning systems and refrigeration appliances. It interacts with these systems to absorb heat and provide cooling .
Mode of Action
The compound works by changing its state from liquid to gas within the cooling systems. This phase change absorbs heat, resulting in a cooling effect . The specific interactions with its targets depend on the design of the system in which it is used.
Result of Action
The primary result of the action of 2,3,3,4,4,4-Hexafluoro-1-butene is the cooling of the environment in which it is used. This is achieved through its phase change from liquid to gas, which absorbs heat .
Action Environment
The efficacy and stability of 2,3,3,4,4,4-Hexafluoro-1-butene as a refrigerant can be influenced by various environmental factors. For example, increasing the ambient pressure and temperature can enhance the heat transfer from the environment to the droplet through natural convection, while increasing the pressure greatly inhibits the molecular diffusion during droplet evaporation . Therefore, the total evaporation rate depends on the competing effects of these two factors .
生化分析
Dosage Effects in Animal Models
The effects of 2,3,3,4,4,4-Hexafluoro-1-butene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can lead to significant toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s impact on cellular function becomes more pronounced at higher concentrations. Toxic effects observed at high doses include reduced body weight gain and increased mortality. The no-observed-adverse-effect level (NOAEL) for 2,3,3,4,4,4-Hexafluoro-1-butene has been established at 10,000 parts per million based on these studies .
Metabolic Pathways
2,3,3,4,4,4-Hexafluoro-1-butene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound undergoes various metabolic transformations, leading to the production of different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The interaction of 2,3,3,4,4,4-Hexafluoro-1-butene with these enzymes can result in altered metabolic processes and the production of unique metabolites .
Transport and Distribution
The transport and distribution of 2,3,3,4,4,4-Hexafluoro-1-butene within cells and tissues are essential for understanding its overall effects. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of 2,3,3,4,4,4-Hexafluoro-1-butene within tissues can also affect its overall impact on cellular function and metabolism .
Subcellular Localization
The subcellular localization of 2,3,3,4,4,4-Hexafluoro-1-butene is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The specific localization of 2,3,3,4,4,4-Hexafluoro-1-butene within the cell can determine its overall impact on cellular processes and functions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3,4,4,4-Hexafluoro-1-butene typically involves the fluorination of butene derivatives. One common method is the reaction of hexachlorobutadiene with potassium fluoride, which results in the formation of hexafluorobutadiene. This intermediate can then be hydrogenated to produce 2,3,3,4,4,4-Hexafluoro-1-butene .
Industrial Production Methods: Industrial production of 2,3,3,4,4,4-Hexafluoro-1-butene often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can significantly enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2,3,3,4,4,4-Hexafluoro-1-butene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form fluorinated alcohols and acids.
Reduction: Reduction reactions can convert 2,3,3,4,4,4-Hexafluoro-1-butene into less fluorinated derivatives.
Substitution: It can undergo substitution reactions where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can be used for substitution reactions.
Major Products:
Oxidation: Fluorinated alcohols and acids.
Reduction: Less fluorinated butene derivatives.
Substitution: Various substituted butene derivatives.
相似化合物的比较
- 3,4-Dichloro-1,1,2,3,4,4-hexafluoro-1-butene
- 1,1,1,4,4,4-Hexafluoro-2-butene
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
Comparison: 2,3,3,4,4,4-Hexafluoro-1-butene is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to 1,1,1,4,4,4-Hexafluoro-2-butene, it has different reactivity and stability profiles, making it suitable for different applications. The presence of multiple fluorine atoms in specific positions also enhances its thermal stability and resistance to chemical degradation .
属性
IUPAC Name |
2,3,3,4,4,4-hexafluorobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c1-2(5)3(6,7)4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOACLKUNWKVPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514307 | |
| Record name | 1H,1H-Perfluorobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374-39-0 | |
| Record name | 1H,1H-Perfluorobutene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf) based on its azeotropic properties?
A1: [] 2,3,3,4,4,4-Hexafluoro-1-butene forms azeotropic or near-azeotropic mixtures with compounds like 1,1,1,2,3,3-Hexafluoropropane. This property makes these mixtures valuable in various applications, including:
Q2: How is molecular simulation being used to understand the properties of 2,3,3,4,4,4-Hexafluoro-1-butene (HFO-1336yf)?
A2: [] Researchers are using molecular simulation techniques to predict the vapor-liquid equilibrium properties of HFO-1336yf. This involves developing accurate force field parameters, such as Lennard-Jones parameters, for the fluorine atoms in the molecule. By simulating the behavior of HFO-1336yf at the molecular level, scientists can gain insights into its thermodynamic properties and predict its behavior under various conditions. This information is valuable for optimizing its use in different applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride](/img/structure/B1338069.png)
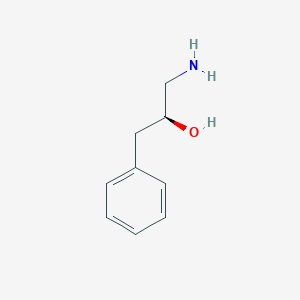
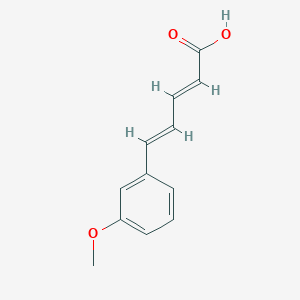
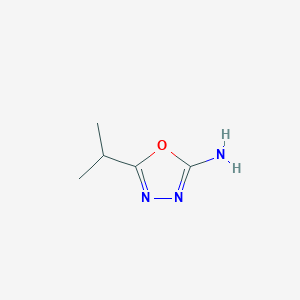

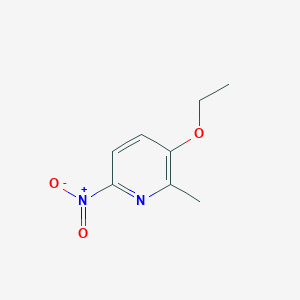
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)

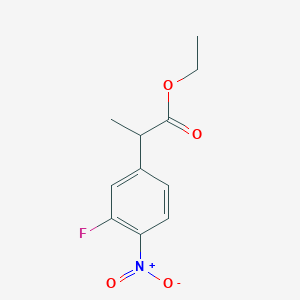

![Benzo[g]quinoxaline](/img/structure/B1338093.png)
